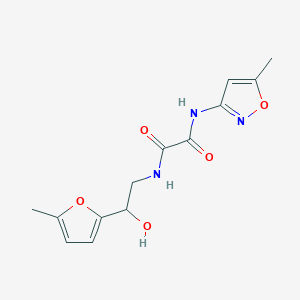

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure, kidney function, and angiogenesis. HET0016 has been studied extensively in scientific research for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Isoxazole-Oxazole Conversion

Isoxazole derivatives are known for their chemical versatility, which allows for various transformations, including ring conversion processes. An example of such transformation is the base-catalysed isoxazole-oxazole ring transformation, illustrating the synthetic utility of isoxazole derivatives in organic chemistry (Doleschall & Seres, 1988).

Antimicrobial and Antifungal Activities

Isoxazole derivatives, including those with furan rings, have been studied for their antimicrobial and antifungal properties. These compounds are often explored for their potential in developing new pharmacophores with specific biological activities. A study on pyrazole derivatives, for example, has demonstrated the capability of isoxazole-containing compounds to exhibit significant antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Controlled-Release Formulations

The use of isoxazole derivatives in controlled-release formulations, particularly in the context of fungicides, showcases their application in agricultural chemistry. Such compounds can be designed to release active agents in a controlled manner, improving the efficiency and sustainability of treatments (Tai et al., 2002).

Synthetic Methodologies

Research into the synthesis of compounds containing isoxazole and furan rings has led to the development of novel synthetic methodologies. These methods enable the construction of complex molecules that could serve as key intermediates for further chemical transformations or as potential therapeutic agents. For instance, the synthesis of benzofuran derivatives through furan ring opening demonstrates the synthetic potential of furan derivatives (Gutnov et al., 1999).

Drug Metabolism Studies

Isoxazole derivatives have also found applications in drug metabolism studies, where their biotransformation can be explored to understand the metabolic fate of drugs. Such studies are crucial for identifying metabolites that could have therapeutic value or for optimizing drug properties (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-7-3-4-10(20-7)9(17)6-14-12(18)13(19)15-11-5-8(2)21-16-11/h3-5,9,17H,6H2,1-2H3,(H,14,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADAUQAKFFYLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813684.png)

![1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2813686.png)

![5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2813691.png)

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)